![molecular formula C17H22N2O2 B7514075 Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. When Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and GABA. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects observed with Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, protect against neuronal damage, and improve cognitive function. Additionally, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a highly controlled manner. However, one limitation of using Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the high potency of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone can make it challenging to control dosing in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, researchers may investigate the use of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to fully understand the long-term effects of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone on the central nervous system.
Conclusion
In conclusion, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is a synthetic cannabinoid that has shown promise as a potential therapeutic agent. Its complex synthesis method and high potency make it a valuable tool for studying the effects of CB1 activation in lab experiments. Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and may have potential applications in the treatment of various neurological disorders. Future research on this compound may lead to new insights into the mechanisms of cannabinoid signaling and the development of novel therapeutic agents.
Synthesemethoden
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is synthesized by reacting piperazine with 3,4-dimethylbenzoyl chloride to form 4-(3,4-dimethylbenzoyl)piperazine. This intermediate is then reacted with cyclopropyl ketone to form Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone. The synthesis of this compound is complex and requires careful control of reaction conditions and purification steps to ensure high purity.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-4-15(11-13(12)2)17(21)19-9-7-18(8-10-19)16(20)14-5-6-14/h3-4,11,14H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUILMQNREYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.